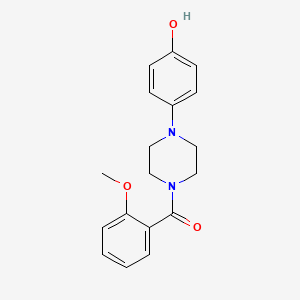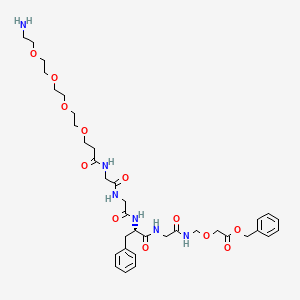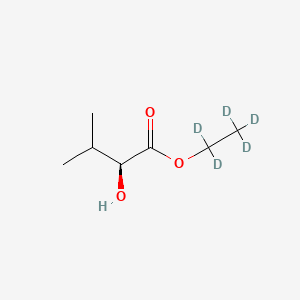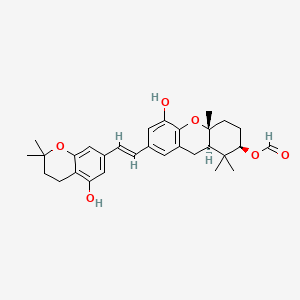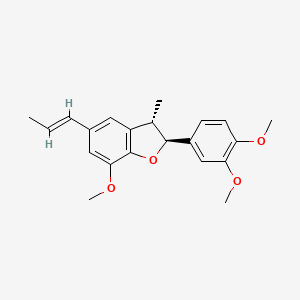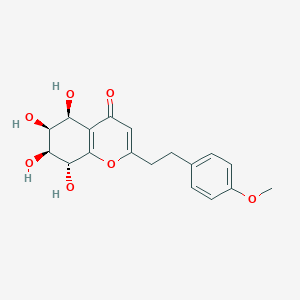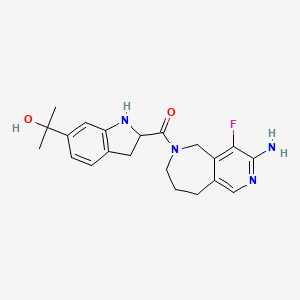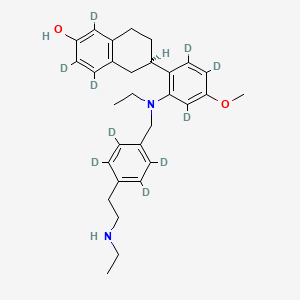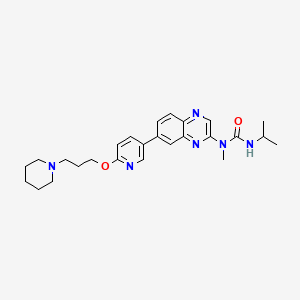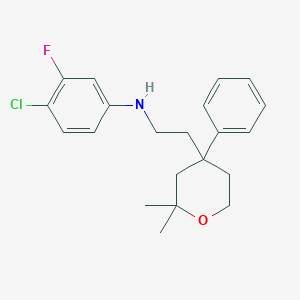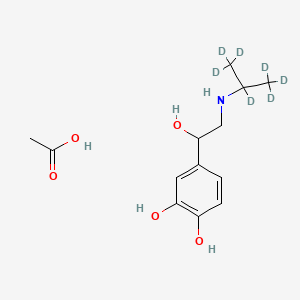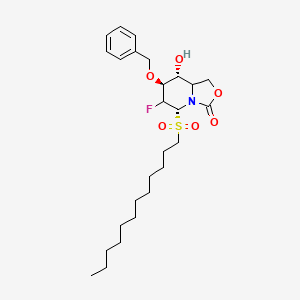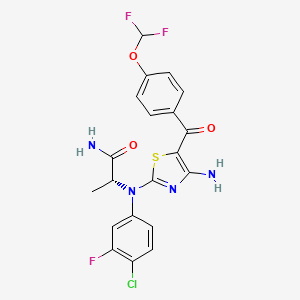
Dgk|AE-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dgk|AE-IN-3 is a compound that belongs to the family of diacylglycerol kinases (DGKs). Diacylglycerol kinases are lipid kinases that convert diacylglycerol to phosphatidic acid, playing a crucial role in regulating various enzymes, including protein kinase C, phosphatidylinositol 4-phosphate 5-kinase, and mammalian target of rapamycin (mTOR) . This compound is of significant interest due to its potential therapeutic applications in various fields, including neuroscience and immunology .
Vorbereitungsmethoden
The synthesis of Dgk|AE-IN-3 involves several steps, starting with the preparation of diacylglycerol. The diacylglycerol is then phosphorylated using specific reagents and conditions to produce phosphatidic acid. Industrial production methods often involve the use of ATP acyl phosphate activity-based probes and quantitative mass spectrometry to define ATP and small-molecule binding motifs of representative members from all five DGK subtypes . This process ensures the high purity and specificity of the compound.
Analyse Chemischer Reaktionen
Dgk|AE-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phospholipase C, which cleaves phosphoinositol 4,5-bisphosphate into diacylglycerol and inositol 1,4,5-triphosphate . The major products formed from these reactions include phosphatidic acid and other lipid signaling molecules. These reactions are crucial for the compound’s role in cellular signaling and regulation.
Wissenschaftliche Forschungsanwendungen
Dgk|AE-IN-3 has a wide range of scientific research applications. In chemistry, it is used to study lipid signaling pathways and enzyme regulation. In biology, it plays a role in understanding cellular responses to various stimuli, including stress and immune responses . In medicine, this compound is being investigated for its potential therapeutic applications in treating neuronal diseases and cancer . Its ability to regulate immune cell activation makes it a promising candidate for immunotherapy .
Wirkmechanismus
The mechanism of action of Dgk|AE-IN-3 involves the phosphorylation of diacylglycerol to produce phosphatidic acid. This process regulates the activity of several enzymes, including protein kinase C and mTOR . By converting diacylglycerol to phosphatidic acid, this compound modulates various cellular responses, including immune cell activation and neuronal signaling . The molecular targets and pathways involved in this process include the Ras family, protein kinase C, and the mTOR pathway .
Vergleich Mit ähnlichen Verbindungen
Dgk|AE-IN-3 is unique compared to other similar compounds due to its specific ability to regulate diacylglycerol and phosphatidic acid levels. Similar compounds include other members of the diacylglycerol kinase family, such as DGKα and DGKζ . These compounds also play a role in lipid signaling and enzyme regulation but may have different tissue distributions and specificities . The uniqueness of this compound lies in its potential therapeutic applications and its specific regulatory functions in cellular signaling pathways .
Eigenschaften
Molekularformel |
C20H16ClF3N4O3S |
|---|---|
Molekulargewicht |
484.9 g/mol |
IUPAC-Name |
(2R)-2-(N-[4-amino-5-[4-(difluoromethoxy)benzoyl]-1,3-thiazol-2-yl]-4-chloro-3-fluoroanilino)propanamide |
InChI |
InChI=1S/C20H16ClF3N4O3S/c1-9(18(26)30)28(11-4-7-13(21)14(22)8-11)20-27-17(25)16(32-20)15(29)10-2-5-12(6-3-10)31-19(23)24/h2-9,19H,25H2,1H3,(H2,26,30)/t9-/m1/s1 |
InChI-Schlüssel |
VYMXJSJFDJTKHK-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](C(=O)N)N(C1=CC(=C(C=C1)Cl)F)C2=NC(=C(S2)C(=O)C3=CC=C(C=C3)OC(F)F)N |
Kanonische SMILES |
CC(C(=O)N)N(C1=CC(=C(C=C1)Cl)F)C2=NC(=C(S2)C(=O)C3=CC=C(C=C3)OC(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B12385211.png)
